Home > Products > Screening Compounds P46737 > 18-Deoxynargenicin A1
18-Deoxynargenicin A1 - 81482-43-1

18-Deoxynargenicin A1

Catalog Number: EVT-1568265
CAS Number: 81482-43-1
Molecular Formula: C28H37NO7
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

18-Deoxynargenicin A1 is a member of the nargenicin family, which includes a variety of natural products known for their antibiotic properties. This compound is characterized by its unique molecular structure and biological activity, primarily as an antibacterial agent. It is derived from nargenicin A1, which has been studied for its potential therapeutic applications, particularly in combating bacterial infections.

Source

18-Deoxynargenicin A1 was first synthesized from nargenicin A1, which is produced by the actinomycete Nocardia species. The original discovery and synthesis of nargenicin A1 were reported in the 1980s, with subsequent studies focusing on its derivatives, including 18-deoxynargenicin A1. The compound has garnered attention due to its structural uniqueness and potential efficacy against various bacterial strains .

Classification

18-Deoxynargenicin A1 is classified as an oxazolidine and a macrolide antibiotic. Macrolides are characterized by their large lactone ring structure, which is essential for their biological activity. The specific classification of 18-deoxynargenicin A1 within this group highlights its relevance in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of 18-deoxynargenicin A1 involves several key steps that modify the structure of nargenicin A1. The process typically includes:

  1. Hydrolysis of Ethers and Esters: The methoxy (MOM) ethers and methyl esters are hydrolyzed to expose functional groups necessary for further reactions.
  2. Formation of the Lactone Structure: This step is crucial in maintaining the antibiotic properties of the compound.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Technical Details

The total synthesis of 18-deoxynargenicin A1 has been documented with specific reaction conditions that optimize yield and stereoselectivity . Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze the purity and identity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 18-deoxynargenicin A1 features a complex arrangement that includes:

  • A large lactone ring
  • An oxazolidine moiety
  • Various functional groups that contribute to its biological activity

Data

The molecular formula for 18-deoxynargenicin A1 is C21H33O6C_{21}H_{33}O_6, and it has a molecular weight of approximately 373.49 g/mol. X-ray crystallography has been used to elucidate its three-dimensional structure, confirming the presence of specific stereocenters critical for its function .

Chemical Reactions Analysis

Reactions

18-Deoxynargenicin A1 participates in various chemical reactions typical for macrolide antibiotics, including:

  • Acylation: This reaction modifies the lactone ring and can enhance antibacterial activity.
  • Hydrolysis: Hydrolysis reactions can lead to the formation of active metabolites that may exhibit improved efficacy against bacterial targets.

Technical Details

The reactivity of 18-deoxynargenicin A1 can be attributed to its functional groups, which allow it to interact with bacterial enzymes, potentially inhibiting their function .

Mechanism of Action

Process

The mechanism by which 18-deoxynargenicin A1 exerts its antibacterial effects involves:

  • Inhibition of DNA Polymerase III: This enzyme is crucial for bacterial DNA replication. By binding to this target, 18-deoxynargenicin A1 disrupts bacterial cell division.
  • Interference with Nucleic Acid Synthesis: The compound's ability to bind DNA contributes to its effectiveness in preventing bacterial growth .

Data

Studies have shown that 18-deoxynargenicin A1 exhibits selective activity against certain Gram-positive bacteria, making it a potential candidate for targeted antibiotic therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as colorless transparent crystals.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits typical reactivity associated with macrolides, including susceptibility to hydrolysis.

Relevant data from studies indicate that the physical properties significantly influence the compound's bioavailability and therapeutic efficacy .

Applications

Scientific Uses

18-Deoxynargenicin A1 has potential applications in:

  • Antibacterial Research: Its role as an inhibitor of bacterial DNA synthesis makes it a subject of interest in developing new antibiotics.
  • Pharmacological Studies: Investigations into its mechanism can provide insights into combating antibiotic resistance in pathogenic bacteria.
Chemical Characterization and Structural Analysis of 18-Deoxynargenicin A1

Molecular Structure and Stereochemical Configuration

18-Deoxynargenicin A1 (C₂₈H₃₇NO₇; MW 499.60 g/mol) is a modified macrolide antibiotic characterized by the absence of the C18 oxygen atom present in its parent compound, nargenicin A1. Its architecture features a complex oxa-bridged tricyclic core comprising a 18-membered macrolactone ring fused to a trans-decalin system and a unique tetrahydropyran ring. The stereochemical configuration includes 13 chiral centers, with critical absolute configurations at C3 (R), C4 (S), C7 (R), and C12 (S) determining its three-dimensional topology. The C18 deoxygenation eliminates the hydroxyethyl moiety (‑CH₂CH₂OH) present in nargenicin A1, resulting in a simplified ethyl side chain (‑CH₂CH₃) [4] [8]. This modification reduces the molecule’s polarity while preserving the rigid, saddle-like curvature imparted by the ether bridge between C8 and C13—a structural hallmark critical for target binding [4].

Table 1: Molecular Properties of 18-Deoxynargenicin A1 vs. Nargenicin A1

Property18-Deoxynargenicin A1Nargenicin A1
Molecular FormulaC₂₈H₃₇NO₇C₂₈H₃₇NO₈
Molecular Weight499.60 g/mol515.60 g/mol
C18 Functional GroupEthyl (‑CH₂CH₃)Hydroxyethyl (‑CH₂CH₂OH)
Key Stereocenters1314
Ether Bridge PositionC8–O–C13C8–O–C13

Comparative Analysis with Nargenicin A1 and Structural Analogues

The C18 deoxygenation differentiates 18-deoxynargenicin A1 (synonym: Antibiotic 367c) from nargenicin A1, altering its biochemical profile. While nargenicin A1 exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA, Clostridia), 18-deoxynargenicin A1 shows reduced antibacterial potency but emerging anticancer potential [4] [9]. This divergence arises from the loss of hydrogen-bonding capacity at C18, which modulates interactions with biological targets like DNA polymerase III (DnaE) in bacteria [7].

Structurally, 18-deoxynargenicin A1 belongs to a family of nargenicin analogues generated via:

  • Semisynthesis: Chemical reduction of nargenicin A1 using hydride donors [2].
  • Biosynthetic Intermediates: Produced by engineered Nocardia strains (e.g., Nocardia sp. CS682) through pathway manipulation [3] [6].

Notable analogues include:

  • 23-Demethyl 8,13-deoxynargenicin (Compound 9): Lacks the C23 methyl group and the C8/C13 ether bridge. Demonstrates potent anticancer activity by inducing G2/M cell cycle arrest and suppressing angiogenesis via HIF-1α/VEGF pathways [3] [9].
  • 8,13-Deoxynargenicin: Absence of the ether bridge results in loss of antibacterial efficacy but retains immunomodulatory effects [3].

Table 2: Bioactivity Comparison of Nargenicin Analogues

CompoundAntibacterial ActivityAnticancer ActivityKey Modifications
Nargenicin A1Strong (Gram-positive)ModerateNone (Parent compound)
18-Deoxynargenicin A1ReducedModerateC18 deoxygenation
23-Demethyl 8,13-deoxynargenicinNegligibleHighC23 demethylation; C8/C13 reduction
8,13-DeoxynargenicinNoneLowEther bridge cleavage

Spectroscopic Identification Methods

The structural elucidation of 18-deoxynargenicin A1 relies on complementary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):
  • ¹³C NMR identifies key carbon shifts: C18 (δ 9.8 ppm, methyl vs. δ 60.2 ppm in nargenicin A1) and the C1 carbonyl (δ 172.5 ppm). ¹H-¹³C HSQC and HMBC correlations confirm the loss of oxygenated methylene protons at C18 [3] [8].
  • NOESY analyses validate trans-decalin ring junctures (H3/H5, H7/H9) and the β-oriented ethyl group at C18 [4].

  • High-Resolution Mass Spectrometry (HR-MS):

  • ESI-QTOF-MS yields [M+H]⁺ at m/z 500.2649 (calc. 500.2645 for C₂₈H₃₇NO₇), distinguishing it from nargenicin A1 ([M+H]⁺ m/z 516.2598) [3] [6].
  • MS/MS fragmentation reveals signature ions at m/z 328 (loss of pyrrole carboxylate) and m/z 310 (further dehydration) [6].

  • X-Ray Diffraction (XRD):Though unreported for 18-deoxynargenicin A1, XRD data for nargenicin A1 confirms the ether bridge geometry (C8–O–C13 distance: 1.42 Å) and lactone conformation [4]. Computational modeling (e.g., in silico docking) supports similar topology in the deoxy analogue [9].

Properties

CAS Number

81482-43-1

Product Name

18-Deoxynargenicin A1

IUPAC Name

[(3R,4R,5R,6R,7S,8R,11S,13S,16R,17R,18Z)-16-ethyl-6-hydroxy-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

Molecular Formula

C28H37NO7

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C28H37NO7/c1-6-20-14(2)12-15(3)28-17(13-21(33-5)27(32)34-20)9-10-18-22(28)23(30)16(4)24(25(18)36-28)35-26(31)19-8-7-11-29-19/h7-12,14,16-18,20-25,29-30H,6,13H2,1-5H3/b15-12-/t14-,16-,17-,18-,20-,21+,22+,23-,24-,25-,28?/m1/s1

InChI Key

URZYTTZFJXYNJG-FHARIZMYSA-N

SMILES

CCC1C(C=C(C23C(CC(C(=O)O1)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C)C

Synonyms

18-deoxynargenicin A1

Canonical SMILES

CCC1C(C=C(C23C(CC(C(=O)O1)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C)C

Isomeric SMILES

CC[C@@H]1[C@@H](/C=C(\C23[C@@H](C[C@@H](C(=O)O1)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.